molecular formula C20H23Cl2NO B503594 N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine

N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine

Cat. No.: B503594
M. Wt: 364.3g/mol
InChI Key: YNDBNPHEUQTQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine is a chemical compound with the molecular formula C20H23Cl2NO It is characterized by the presence of a cyclohexanamine group attached to a benzyl ring, which is further substituted with chlorine atoms and an oxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzyl alcohol with 2-chlorobenzyl chloride in the presence of a base to form the intermediate 5-chloro-2-[(2-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with cyclohexylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}cycloheptanamine
  • N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}cyclopentanamine

Uniqueness

N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine is unique due to its specific substitution pattern and the presence of both cyclohexanamine and oxybenzyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H23Cl2NO

Molecular Weight

364.3g/mol

IUPAC Name

N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine

InChI

InChI=1S/C20H23Cl2NO/c21-17-10-11-20(24-14-15-6-4-5-9-19(15)22)16(12-17)13-23-18-7-2-1-3-8-18/h4-6,9-12,18,23H,1-3,7-8,13-14H2

InChI Key

YNDBNPHEUQTQHZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3Cl

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3Cl

Origin of Product

United States

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